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Compound of Interest

Compound Name: 1,3-Dibromo-2-methylpropane

Cat. No.: B1585101 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
Dibromo-2-methylpropane (CAS No: 28148-04-1), a key chemical intermediate. The

document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and

professionals in drug development and chemical synthesis.

Chemical Structure and Spectroscopic Correlation
The structure of 1,3-Dibromo-2-methylpropane contains distinct chemical environments for its

protons and carbons, which are elucidated by the spectroscopic techniques detailed below.
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Chemical Structure of 1,3-Dibromo-2-methylpropane
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Figure 1: Chemical structure of 1,3-Dibromo-2-methylpropane with proton environments
labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For 1,3-Dibromo-2-methylpropane, the spectra reveal three distinct sets of proton

signals and three unique carbon environments, consistent with its molecular structure.[1]

¹H NMR Data
The proton NMR spectrum shows three signals with an integration ratio of 2:1:6, corresponding

to the CH₂ groups, the CH group, and the two equivalent CH₃ groups, respectively.[1]
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Signal
Label

Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

(a) ~3.55 Doublet ~5.0 2H Br-CH₂-

(b) ~2.25 Multiplet - 1H -CH-

(c) ~1.10 Doublet ~6.8 6H -CH₃

Note: Specific ppm and J values may vary slightly depending on the solvent and spectrometer

frequency.

¹³C NMR Data
The carbon-13 NMR spectrum of 1,3-Dibromo-2-methylpropane displays three distinct

resonance signals, confirming the presence of three unique carbon environments in the

molecule.[1]

Chemical Shift (δ, ppm) Assignment

~43.0 CH₂-Br

~38.0 CH(CH₃)₂

~20.0 -CH₃

Note: Chemical shifts are relative to Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The

key absorptions for 1,3-Dibromo-2-methylpropane are associated with C-H and C-Br bond

vibrations.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

2975 - 2845 C-H Stretching Alkyl (CH, CH₂, CH₃)

1470 - 1365 C-H Bending/Deformation Alkyl (CH, CH₂, CH₃)

~750 - 500 C-Br Stretching Alkyl Halide

The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations

that are unique to the molecule.[2]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. Due to the presence of two bromine atoms, each having two major isotopes (⁷⁹Br

and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum of 1,3-Dibromo-2-methylpropane
exhibits a characteristic isotopic pattern.[3][4]

Molecular Ion Peak
The molecular ion region will show a distinctive cluster of peaks at m/z 214, 216, and 218,

corresponding to [C₄H₈⁷⁹Br₂]⁺, [C₄H₈⁷⁹Br⁸¹Br]⁺, and [C₄H₈⁸¹Br₂]⁺, respectively. The relative

intensity of these peaks will be in an approximate 1:2:1 ratio.[5]

Key Fragment Ions
Electron ionization (EI) leads to predictable fragmentation pathways. The most abundant

fragment ions are typically formed through the loss of a bromine radical or hydrogen bromide.
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m/z (Isotopic Pair) Ion Formula
Likely Fragmentation
Pathway

135 / 137 [C₄H₈Br]⁺
Loss of a Br• radical from the

molecular ion

57 [C₄H₉]⁺

Loss of two Br• radicals (less

likely) or loss of Br• followed by

HBr

55 [C₄H₇]⁺
Loss of H₂ from the m/z 57

fragment

41 [C₃H₅]⁺
Further fragmentation of the

hydrocarbon backbone

The fragmentation process is initiated by the ionization of the molecule, followed by the

cleavage of the weakest bonds, primarily the C-Br bond.

[C₄H₈Br₂]⁺˙
m/z 214, 216, 218

[C₄H₈Br]⁺
m/z 135, 137

- Br•

[C₄H₇]⁺
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- HBr
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- CH₂
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Figure 2: Simplified MS fragmentation pathway for 1,3-Dibromo-2-methylpropane.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 5-25 mg of 1,3-Dibromo-2-methylpropane.[6]

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean vial. The solvent should contain an internal standard,

typically Tetramethylsilane (TMS).

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly

into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H and ¹³C

NMR spectra using standard pulse sequences. The instrument's magnetic field should be

shimmed to ensure homogeneity.

IR Spectroscopy Protocol (Thin Liquid Film)
Sample Preparation: As 1,3-Dibromo-2-methylpropane is a liquid at room temperature, the

thin film method is suitable.[7]

Cell Assembly: Place one or two drops of the neat liquid sample onto the surface of a

polished salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid

film sandwiched between the plates.[8]

Data Acquisition: Place the assembled plates in the spectrometer's sample holder. Record

the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of

the clean, empty salt plates should be acquired first and subtracted from the sample

spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC). The
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sample is vaporized in the ion source.

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing the ejection of an electron from the molecule to form a positively

charged molecular ion (M⁺˙).[9]

Fragmentation: The molecular ions, having excess energy, undergo fragmentation to

produce smaller, stable, positively charged ions.

Mass Analysis: The various positive ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge

(m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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